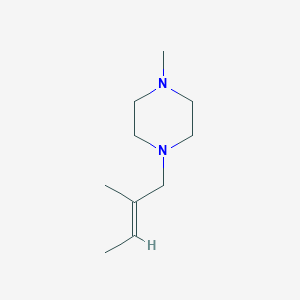
1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives that have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, a study conducted by Li et al. (2019) reported that this compound exhibited potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its clinical development.
Future Directions
Several future directions can be explored in the study of 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One of the potential areas of research is the development of novel synthetic methods for this compound. Additionally, further studies can be conducted to elucidate its mechanism of action and explore its potential therapeutic applications in various diseases. Furthermore, the development of new analogs of this compound can be explored to improve its pharmacological properties and reduce its limitations.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to elucidate its mechanism of action and explore its potential in various diseases.
Synthesis Methods
The synthesis of 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be achieved through several methods. One of the commonly used methods involves the reaction of 2,4-dimethylbenzylamine with ethyl acetoacetate in the presence of glacial acetic acid and ammonium acetate. The reaction mixture is then refluxed for several hours, followed by the addition of hydrochloric acid to obtain the target compound.
Scientific Research Applications
1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, antioxidant, and anticancer properties. For instance, a study conducted by Liu et al. (2019) demonstrated that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-9-10-15(14(2)11-13)12-21-17-8-6-5-7-16(17)20-19(3,4)18(21)22/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQIIAVADOZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3NC(C2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)





![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)





